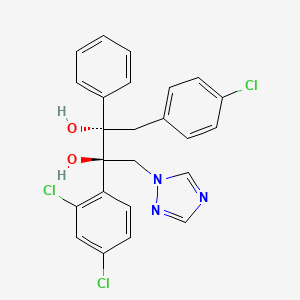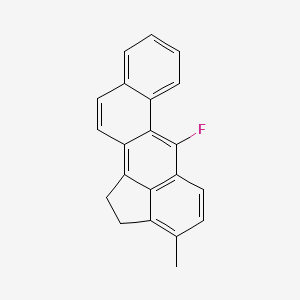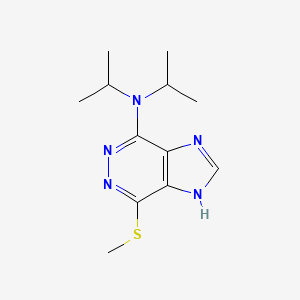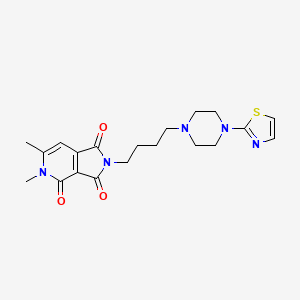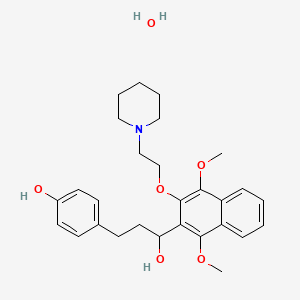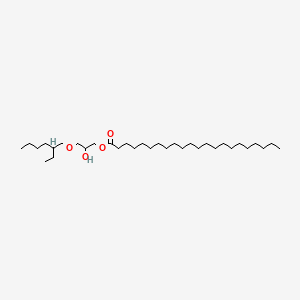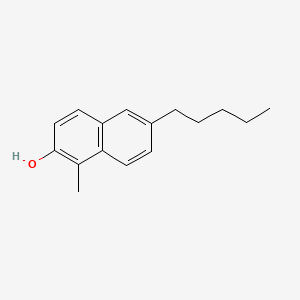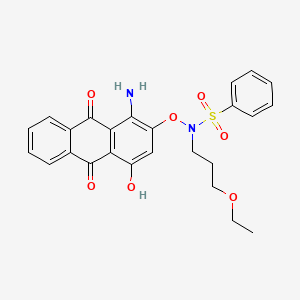
Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic-inorganic compound It features a unique structure combining azo dyes and triazolium salts with a zincate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Dye: The azo dye component can be synthesized through a diazotization reaction followed by azo coupling.
Synthesis of the Triazolium Salt: The triazolium salt can be prepared by alkylation of a triazole derivative.
Complexation with Zincate: The final step involves the complexation of the azo-triazolium compound with a zincate salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially breaking the azo bond.
Substitution: Substitution reactions might take place at the triazolium ring or the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or zinc dust.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group might yield the corresponding amines.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: The compound could be used in the development of new dyes with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Biological Staining: Potential use in staining biological tissues for microscopic analysis.
Pharmaceuticals: Exploration of its biological activity for potential therapeutic applications.
Industry
Materials Science: Use in the development of new materials with unique optical or electronic properties.
Mécanisme D'action
The mechanism by which Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects would depend on its specific application. For example, in dye chemistry, the azo group is responsible for the compound’s color properties. In biological applications, the compound might interact with cellular components through binding or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar azo groups.
Triazolium Salts: Compounds with similar triazolium structures.
Zincate Complexes: Other compounds featuring zincate anions.
Uniqueness
The uniqueness of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its combination of these three components, potentially offering unique properties and applications not found in simpler compounds.
Propriétés
Numéro CAS |
85392-70-7 |
|---|---|
Formule moléculaire |
C44H50Cl4N12Zn |
Poids moléculaire |
954.1 g/mol |
Nom IUPAC |
(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
MTWCEKJEEWYENC-UHFFFAOYSA-J |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)

